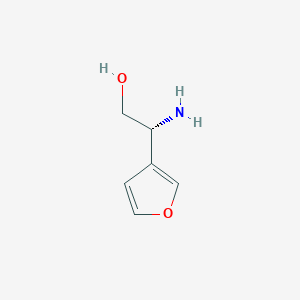
Methyl 3,4-dichloro-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4-dichloro-4-oxobutanoate is an organic compound with the molecular formula C5H6Cl2O3. It is a chlorinated ester that features both ester and ketone functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,4-dichloro-4-oxobutanoate can be synthesized through the chlorination of methyl 4-oxobutanoate. The reaction typically involves the use of chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atoms at the 3 and 4 positions of the butanoate chain .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of chlorinating agents, are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,4-dichloro-4-oxobutanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Esterification: The ester group can react with alcohols to form different esters.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Esterification: Alcohols in the presence of acid catalysts.
Major Products
Nucleophilic substitution: Substituted derivatives with various functional groups.
Reduction: Methyl 3,4-dichloro-4-hydroxybutanoate.
Esterification: Different esters depending on the alcohol used.
Applications De Recherche Scientifique
Methyl 3,4-dichloro-4-oxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Material Science: Used in the preparation of specialized polymers and materials.
Mécanisme D'action
The mechanism of action of methyl 3,4-dichloro-4-oxobutanoate involves its reactivity as both an ester and a ketone. The ester group can undergo hydrolysis, while the ketone group can participate in nucleophilic addition reactions. These reactions are facilitated by the presence of the chlorine atoms, which can influence the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-chloro-4-oxobutanoate: Similar structure but with only one chlorine atom.
Methyl 4-bromo-4-oxobutanoate: Brominated analog with different reactivity.
Methyl 4-fluoro-4-oxobutanoate: Fluorinated analog with unique properties.
Propriétés
Formule moléculaire |
C5H6Cl2O3 |
|---|---|
Poids moléculaire |
185.00 g/mol |
Nom IUPAC |
methyl 3,4-dichloro-4-oxobutanoate |
InChI |
InChI=1S/C5H6Cl2O3/c1-10-4(8)2-3(6)5(7)9/h3H,2H2,1H3 |
Clé InChI |
QEKOOHCMULGGEI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)
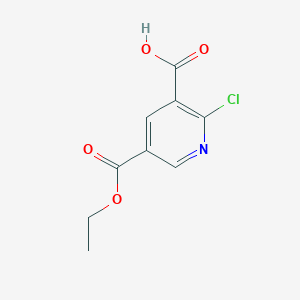
![(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201087.png)
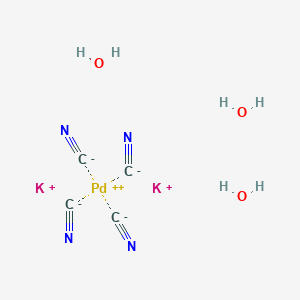
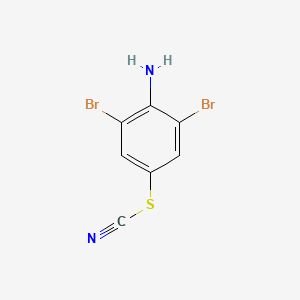
![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)

![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)
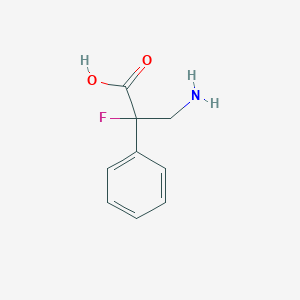
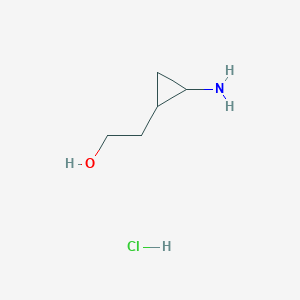

![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)
